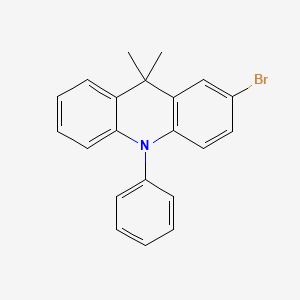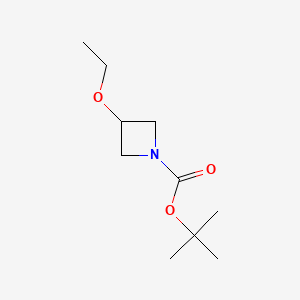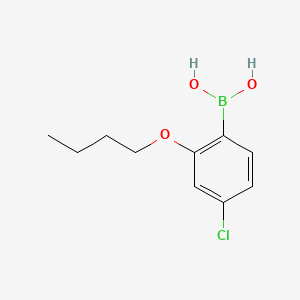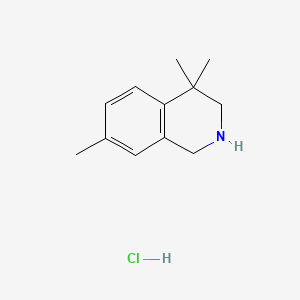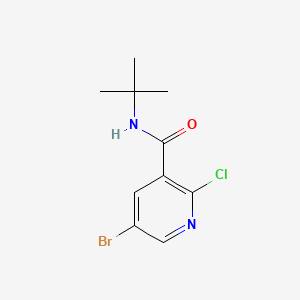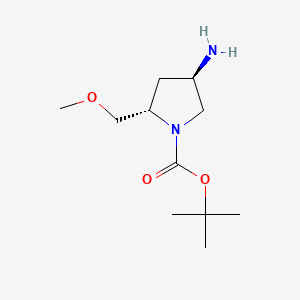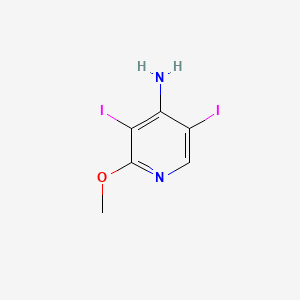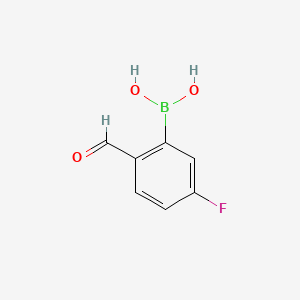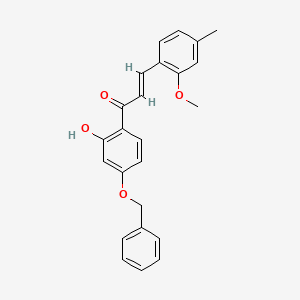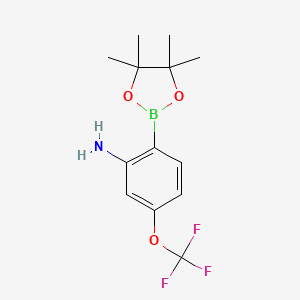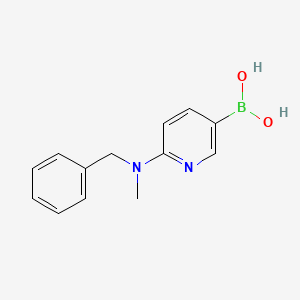
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C13H15BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents . The preparation of compounds with boronic acid groups is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” is 242.08 g/mol . Its InChI is InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving boronic acids . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid” has a topological polar surface area of 56.6 Ų and a complexity of 247 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Boron-Containing Compounds in Medicinal Chemistry
Boron-containing compounds, including boronic acids, have emerged as significant players in drug discovery and development. Their unique ability to form reversible covalent bonds with biomolecules makes them attractive for designing inhibitors targeting various enzymes and receptors. For instance, boron-based drugs have been successfully developed for treating cancer, bacterial infections, and inflammatory diseases (Plescia & Moitessier, 2020).
Boronic Acids in Material Science
Boronic acid derivatives are utilized in creating functional materials with applications in sensing, catalysis, and optoelectronics. For example, boron-doped carbon materials exhibit enhanced electrochemical properties useful for energy storage and conversion technologies. The chemical versatility and the ability to engage in boron-oxygen interactions contribute to designing novel materials with tailored properties (Squeo & Pasini, 2020).
Applications in Analytical Chemistry
Boronic acids are integral in developing sensors for detecting various analytes, including sugars, ions, and biomolecules. Their selective binding to diols enables the construction of glucose sensors, which are crucial for diabetes management. Similarly, boronic acid-based fluorescent sensors are designed for detecting fluoride ions, showcasing the adaptability of these compounds in environmental and biological monitoring (Wang et al., 2014).
Role in Organic Synthesis
Boronic acids are key reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials. The versatility and mild reaction conditions associated with boronic acids facilitate the construction of complex molecular architectures (Asad et al., 2004).
Safety And Hazards
Future Directions
The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
properties
IUPAC Name |
[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLSUCCTBCVJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855764 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
1356239-98-9 |
Source


|
| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

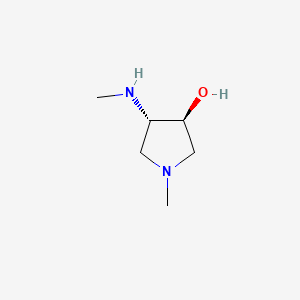
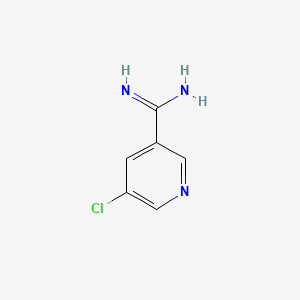
![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)
